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molecular formula C11H14N2O4 B8608679 Ethyl (2-nitrobenzyl)aminoacetate

Ethyl (2-nitrobenzyl)aminoacetate

Cat. No. B8608679
M. Wt: 238.24 g/mol
InChI Key: ZFDGTZREUMGQME-UHFFFAOYSA-N
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Patent
US06825191B2

Procedure details

6.35 g (45.4 mmol) of glycine ethyl ester hydrochloride, 2.45 g (11.3 mmol) of 2-nitrobenzyl bromide and 4.75 g (56.5 mmol) of sodium hydrogencarbonate were dissolved in ethanol, and the obtained solution was stirred at 70° C. overnight. The reaction solution was filtered, and the obtained filtrate was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[N+:9]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br)([O-:11])=[O:10].C(=O)([O-])O.[Na+]>C(O)C>[N+:9]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])([O-:11])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
2.45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CBr)C=CC=C1
Name
Quantity
4.75 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the obtained solution was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
ADDITION
Type
ADDITION
Details
the obtained filtrate was treated with ethyl acetate as the extracting solvent by an ordinary method
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
After the purification by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CNCC(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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